molecular formula C14H20N2O2 B15174742 Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B15174742
M. Wt: 248.32 g/mol
InChI Key: VTDJODQQFLZMMK-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate is a chemical compound belonging to the class of organic compounds known as piperidinecarboxylic acids. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is substituted with an ethyl carboxylate group and a 5-methylpyridin-2-yl moiety. The ester functional group (ethyl carboxylate) is a common feature in piperidine-based compounds and is often explored for its potential as a synthetic intermediate or its influence on the biological activity of drug candidates . As a piperidine derivative, this compound serves as a valuable building block in medicinal chemistry for the synthesis and optimization of potential therapeutic agents. Piperidine rings are a cornerstone in modern drug discovery, and their hydrogenated derivatives are frequently accessed through the hydrogenation of corresponding pyridine precursors . Researchers utilize such structures in the development of molecules for various applications. The structure of this compound, incorporating both piperidine and pyridine rings, is representative of scaffolds investigated for pharmacological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Chemical Identifiers • IUPAC Name: this compound • Molecular Formula: Information not confirmed in search results (Predicted: C14H20N2O2). • Molecular Weight: Information not confirmed in search results (Predicted: ~248.32 g/mol). Safety Information Refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-8-16(9-7-12)13-5-4-11(2)10-15-13/h4-5,10,12H,3,6-9H2,1-2H3

InChI Key

VTDJODQQFLZMMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and pyridine moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Data/Applications Evidence ID
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-Morpholinopyrimidin-4-yl C₁₆H₂₄N₄O₃ 320.39 LCMS: [M+H]⁺ = 321; anti-tuberculosis activity
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate (2-Chloro-1,3-thiazol-5-yl)methyl C₁₂H₁₇ClN₂O₂S 288.79 XLogP3 = 2.5; used in agrochemical intermediates
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate (PI-17863) 4-(Trifluoromethyl)pyrimidin-2-yl C₁₃H₁₆F₃N₃O₂ 303.28 CAS: 215654-84-5; high lipophilicity
Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate 5-Formylpyridin-2-yl C₁₄H₁₈N₂O₃ 262.31 CAS: 886360-68-5; reactive aldehyde group for further derivatization
Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate Benzo[d][1,3]dioxin-ethyl C₂₁H₂₇NO₅ 373.45 LRMS: [M+H]⁺ = 308.1; intermediate in CNS-targeting drugs

Physicochemical Properties

  • Lipophilicity :

    • The trifluoromethyl group in PI-17863 increases lipophilicity (XLogP3 ≈ 2.5–3.0), enhancing membrane permeability .
    • Polar substituents like morpholine (in the pyrimidine derivative) reduce logP, improving aqueous solubility .
  • Stability :

    • Thiazole- and benzo[d][1,3]dioxin-containing derivatives exhibit greater metabolic stability due to aromatic heterocycles .
    • Aldehyde-containing compounds may require stabilization to prevent oxidation .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate?

Methodological Answer:
The synthesis typically involves reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a halogenated pyridine derivative. A key method includes:

  • Step 1: Alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
  • Step 2: Subsequent substitution with 5-methylpyridin-2-yl groups under nucleophilic conditions. Solvent choice (e.g., tetrahydrofuran or toluene) and temperature (often 60–80°C) significantly impact yield and purity .
  • Optimization: Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for piperidine:halide) are critical. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Validation relies on X-ray crystallography and spectroscopic techniques :

  • X-ray Diffraction: SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and stereochemistry. For example, piperidine ring puckering and pyridine substitution patterns are confirmed .
  • Mass Spectrometry (MS): High-resolution MS (e.g., m/z 410.1931 [M+H]⁺ for related derivatives) confirms molecular weight. Fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) are analyzed for structural consistency .
  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyridine at δ ~2.5 ppm) and ester carbonyl signals at δ ~170 ppm .

Advanced: How can researchers address contradictions in reaction yields from different solvent systems?

Methodological Answer:
Contradictions arise from solvent polarity, coordination effects, and reaction kinetics:

  • Case Study: Polar aprotic solvents (e.g., DMF) may accelerate alkylation but lead to side reactions (e.g., over-alkylation). Non-polar solvents (e.g., toluene) reduce byproducts but slow kinetics .
  • Resolution: Use Design of Experiments (DoE) to optimize solvent mixtures (e.g., THF/water) and monitor intermediates via HPLC. For example, aqueous phases can stabilize intermediates, improving yields by 15–20% .
  • Validation: Compare kinetic profiles (via in-situ IR or UV-Vis) to identify rate-limiting steps .

Advanced: What mechanistic insights exist for cyclization steps involving this compound?

Methodological Answer:
Cyclization often involves intramolecular nucleophilic attack or transition-metal catalysis:

  • Example: In related syntheses, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes base-mediated cyclization (e.g., lithium diisopropylamide) to form bicyclic intermediates. The mechanism proceeds via deprotonation at the α-position, followed by ring closure .
  • DFT Calculations: Computational models (e.g., Gaussian) predict activation energies for ring formation. Substituent effects (e.g., electron-withdrawing groups on pyridine) lower transition-state energy by ~5 kcal/mol .

Basic: Which analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5). Monitor retention times (~8–10 min) and UV absorption at 254 nm .
  • TLC: Silica plates with ethyl acetate/hexane (3:7) visualize spots under UV. Rf values (~0.4–0.6) indicate purity .
  • Elemental Analysis: Match experimental C/H/N ratios (<0.3% deviation) to theoretical values (e.g., C: 62.5%, H: 7.3%, N: 9.1%) .

Advanced: How do structural modifications (e.g., pyridine substituents) influence bioactivity?

Methodological Answer:

  • Case Study: Replacing 5-methylpyridin-2-yl with 4-cyano groups (e.g., Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate) increases lipophilicity (logP from 1.2 to 1.8), enhancing blood-brain barrier penetration in preclinical models .
  • SAR Studies: Methyl groups on pyridine improve metabolic stability (t½ from 2.5 to 4.7 hours in liver microsomes) by reducing cytochrome P450 oxidation .
  • Electron-Withdrawing Effects: Nitro or carbonyl substituents decrease basicity of the piperidine nitrogen (pKa from 8.2 to 6.5), altering receptor binding affinities .

Advanced: What computational approaches predict the compound’s 3D conformation and electronic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvated systems (e.g., in water) for 100 ns to assess piperidine ring flexibility. RMSD values <1.5 Å indicate stable conformers .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. Electron density maps highlight nucleophilic sites (e.g., ester carbonyl) .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholine esterase). Binding energies <−7 kcal/mol suggest high affinity .

Basic: What purification strategies resolve challenges in isolating the final product?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (8:2) at −20°C. Yield improvements (~75% to 90%) are achieved by slow cooling .
  • Distillation: For low-melting-point derivatives (e.g., ethyl esters), short-path distillation under reduced pressure (0.1 mmHg) avoids thermal decomposition .
  • Chromatography: Reverse-phase C18 columns with methanol gradients remove polar impurities. Collect fractions showing >99% purity via LC-MS .

Advanced: How is crystallographic data validated to resolve structural ambiguities?

Methodological Answer:

  • SHELXL Refinement: Apply twin refinement for high-resolution data (d ≤ 1.0 Å). R-factor convergence (<5%) ensures accuracy in piperidine/pyridine torsion angles .
  • ADPs Analysis: Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. For example, methyl group rotation is quantified via Ueq values .
  • Validation Tools: PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and validates hydrogen bonding networks .

Advanced: What in vitro assays assess the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) using Ellman’s method. IC₅₀ values <10 µM indicate potency .
  • Cellular Uptake: Radiolabel the compound with ¹⁴C and measure accumulation in HEK293 cells over 24 hours. Normalize data to protein content .
  • Metabolic Stability: Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. High stability (t½ >4 hours) suggests favorable pharmacokinetics .

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